molecular formula C21H23FN2O3 B11155505 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11155505
M. Wt: 370.4 g/mol
InChI Key: BHSGCWRJJWQSLY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a synthetic small molecule of significant interest in chemical biology and preclinical drug discovery. Its structure is characterized by a propanamide linker that connects two key pharmacophores: a 3,4-dimethoxyphenyl group and a 5-fluoroindole moiety. The 3,4-dimethoxyphenyl group is a common feature in numerous biologically active compounds, including those targeting the nervous system . The incorporation of a fluorine atom on the indole ring is a strategic modification frequently employed in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability, which can enhance its overall research utility and efficacy in biological models . This compound is primarily investigated for its potential interactions with neurological targets. The indolealkylamine core is a critical structural element in endogenous neurotransmitters and neuromodulators, suggesting that this hybrid molecule may serve as a valuable chemical probe for studying serotonin-related pathways and other indoleamine-recognizing systems. Researchers utilize it to explore receptor binding affinities, signal transduction mechanisms, and cellular responses in models of neurological conditions. Furthermore, the structural attributes of this compound also make it a candidate for investigation in oncology research, particularly in studying the mechanisms of cell proliferation and apoptosis in various cancer cell lines. Its primary research value lies in its application as a tool compound for hit-to-lead optimization and for elucidating complex biological processes at a molecular level.

Properties

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H23FN2O3/c1-26-19-7-3-14(11-20(19)27-2)4-8-21(25)23-10-9-15-13-24-18-6-5-16(22)12-17(15)18/h3,5-7,11-13,24H,4,8-10H2,1-2H3,(H,23,25)

InChI Key

BHSGCWRJJWQSLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Hydrogenation

The 3,4-dimethoxyphenylpropanoic acid precursor is commonly synthesized via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malonic acid, followed by hydrogenation. Using piperidine as a catalyst in ethanol at reflux (78°C) yields the α,β-unsaturated intermediate, which is subsequently reduced under hydrogen gas (1 atm) with 10% Pd/C in tetrahydrofuran (THF) to afford the saturated acid.

Table 1: Optimization of Knoevenagel-Hydrogenation Conditions

ParameterOptimal ConditionYield (%)
Catalyst (Pd/C loading)10% w/w85
SolventTHF82
Reaction Time12 hours85

Alternative Route: Grignard Addition

An alternative method involves the reaction of 3,4-dimethoxyphenylmagnesium bromide with acrylonitrile, followed by acidic hydrolysis to yield the propanoic acid. This route avoids the need for hydrogenation but requires stringent anhydrous conditions.

Synthesis of 2-(5-Fluoro-1H-Indol-3-yl)ethylamine

Electrophilic Fluorination of Indole

The 5-fluoroindole core is synthesized via directed ortho-metallation (DoM) of indole using lithium diisopropylamide (LDA) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI). This method achieves regioselective fluorination at the 5-position with 78% yield.

N-Protection and Alkylation

To prevent side reactions during subsequent steps, the indole nitrogen is protected with a benzenesulfonyl group. Treatment with benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) containing powdered NaOH (2 eq) at 0°C affords the protected derivative. The ethylamine side chain is introduced via alkylation with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) using K2CO3 (3 eq) at 60°C for 12 hours.

Table 2: Key Intermediates and Yields

IntermediateYield (%)Purity (HPLC)
5-Fluoro-1H-indole7895
N-Benzenesulfonyl-5-fluoroindole8997
2-(N-Benzenesulfonyl-5-fluoroindol-3-yl)ethylamine6592

Amide Bond Formation

Coupling Reagent Screening

The propanoic acid and ethylamine are coupled using carbodiimide- or uranium-based reagents. HATU (1.1 eq) with DIPEA (3 eq) in DCM achieves superior yields (92%) compared to EDCl/HOBt (75%).

Table 3: Comparison of Coupling Agents

Reagent SystemSolventTime (h)Yield (%)
HATU/DIPEADCM692
EDCl/HOBtDMF1275

Deprotection of Indole Nitrogen

The benzenesulfonyl group is removed using Cs2CO3 (2 eq) in methanol at 50°C for 4 hours, restoring the free indole NH while preserving the fluoro substituent.

Purification and Characterization

Column Chromatography

Silica gel chromatography with a gradient of ethyl acetate (10–40%) in hexane isolates the product with >99% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, NH), 7.35–6.75 (m, 7H, aromatic), 3.82 (s, 6H, OCH3), 3.45 (t, 2H, CH2N), 2.89 (t, 2H, CH2CO).

  • LC-MS (ESI+) : m/z 427.2 [M+H]+ (calculated 427.17).

Scalability and Industrial Considerations

Solvent Recovery

DMF and DCM are recovered via distillation (80% efficiency), reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoroindole moiety, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Key Properties

  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. Studies have focused on its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Cell Viability Studies : In vitro studies have shown that the compound significantly reduces cell viability in human lung adenocarcinoma (A549) cells. At a concentration of 100 µM, a reduction in viability was observed, indicating potent anticancer activity.
Cell Line Concentration (µM) Effect
A549100Significant reduction in viability
  • Mechanism of Action : The mechanism by which the compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications, particularly in the modulation of serotonin receptors due to the presence of the indole moiety.

Research Findings

  • Serotonin Receptor Modulation : Preliminary studies have indicated that similar compounds can influence serotonin receptor activity, which may lead to therapeutic effects in mood disorders and anxiety.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for antimicrobial properties against various pathogens.

Antimicrobial Efficacy Assessment

  • Pathogen Testing : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Pathogen Concentration (µM) Observed Effect
Staphylococcus aureusVariesEffective growth inhibition
Escherichia coliVariesEffective growth inhibition

Comparative Efficacy Against Cancer Cell Lines

A comparative analysis with established anticancer agents provides insights into the compound's relative efficacy.

Compound Name IC50 (µM) Comparison Agent IC50 (µM)
3-(3,4-dimethoxyphenyl)-...XCisplatinY
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole/Indolyl Ethyl Moieties

Key Compounds:

N-[2-(5-Fluoro-1H-Indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (CAS: 1010895-82-5) Structure: Shares the 5-fluoroindol-3-yl ethyl group but replaces the 3,4-dimethoxyphenyl with a benzazepin sulfanyl substituent. Molecular Weight: 425.5 g/mol (vs. 384.4 g/mol for the target compound).

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Structure: Features a biphenyl fluorinated group instead of 3,4-dimethoxyphenyl.

Table 1: Comparison of Indole-Based Propanamides
Compound Name Substituent on Propanamide Molecular Weight (g/mol) Notable Features Reference
3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide 3,4-Dimethoxyphenyl 384.4 High lipophilicity due to methoxy groups -
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxybenzazepin-3-yl)sulfanyl]propanamide Benzazepin sulfanyl 425.5 Enhanced hydrogen-bonding capacity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluorobiphenyl-4-yl)propanamide 2-Fluorobiphenyl 378.4 Aromatic stacking potential

Propanamide Derivatives with Heterocyclic Substituents

Key Compounds:

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

  • Structure : Substitutes the indole group with a benzothiazole ring and replaces methoxy with a chloro substituent.
  • Key Difference : The benzothiazole moiety may confer rigidity and improve metabolic stability, while the chloro group increases electrophilicity .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Structure: Uses a thiadiazole ring instead of indole, with a phenyl group on the propanamide. Molecular Weight: 261.3 g/mol.

Table 2: Heterocyclic Propanamide Derivatives
Compound Name Heterocyclic Group Substituent on Propanamide Molecular Weight (g/mol) Key Property Reference
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole 3-Chlorophenyl ~300 (estimated) Electrophilic chloro group
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Thiadiazole Phenyl 261.3 High polarity

Propanamides with Dimethoxyphenyl Groups

Key Compound:

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

  • Structure : Contains dual 3,4-dimethoxyphenyl groups linked via an ethylammonium-propanamide chain.
  • Crystallographic Data: Monoclinic crystal system (space group P21/c), unit cell dimensions a = 21.977 Å, b = 12.229 Å, c = 10.222 Å .
  • Key Difference : The quaternary ammonium center and dual methoxy groups enhance ionic character, improving solubility in polar solvents compared to the neutral target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling 3-(3,4-dimethoxyphenyl)propanoic acid with 2-(5-fluoro-1H-indol-3-yl)ethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Reaction optimization includes solvent selection (e.g., dichloromethane), stoichiometric ratios, and temperature control (20–25°C). Post-reaction purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) . Flow chemistry methods may improve yield and reproducibility by minimizing side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Structural confirmation requires a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy, fluoroindole groups) and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., calculated vs. observed m/z).
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and molecular packing .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets at the molecular level?

  • Methodological Answer : Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics (ka, kd) for receptor-ligand interactions .
  • X-ray Crystallography/Cryo-EM : Resolve 3D structures of target proteins bound to the compound, identifying key binding residues .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can discrepancies in pharmacological data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer : Address variability by:

  • Standardizing Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays) .
  • Meta-Analysis : Compare data across multiple studies to identify outliers or trends linked to experimental design .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : Utilize:

  • Molecular Docking : Predict binding poses using software like AutoDock or Schrödinger. Focus on substituent interactions (e.g., methoxy groups’ hydrogen bonding) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time (≥100 ns trajectories) .
  • Quantum Mechanical Calculations : Assess electronic properties (e.g., Fukui indices) to guide functional group modifications .

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